molecular formula C9H17FN2 B6590704 Dbo-HF CAS No. 117523-26-9

Dbo-HF

Cat. No.: B6590704
CAS No.: 117523-26-9
M. Wt: 172.24 g/mol
InChI Key: XTAPWMQJTDRZMV-UHFFFAOYSA-N
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Description

Dbo-HF (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .
  • Synthetic Accessibility: Rated 2.07, indicating a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C .

Properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAPWMQJTDRZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCCN2CC1.F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Dbo-HF undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound typically yields amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted this compound compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Dbo-HF has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dbo-HF involves its interaction with specific molecular targets and pathways. For instance, as an antidepressant, it modulates neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. As an analgesic, it interacts with opioid receptors to alleviate pain. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dbo-HF belongs to the boronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical class :

Table 1: Structural and Functional Comparison

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol 219.26 g/mol 253.26 g/mol
Log Po/w (XLOGP3) 2.15 1.98 2.67 (estimated)
Solubility 0.24 mg/mL 0.31 mg/mL (estimated) 0.18 mg/mL (estimated)
Synthetic Pathway Pd-catalyzed coupling Pd-mediated coupling Ni-catalyzed halogenation
Bioavailability 0.55 0.60 (estimated) 0.48 (estimated)

Key Findings:

This increases reactivity in cross-coupling reactions but reduces solubility . (6-Bromo-2,3-dichlorophenyl)boronic acid, with two chlorine atoms, shows higher Log Po/w (2.67) and lower solubility than this compound, highlighting the trade-off between lipophilicity and aqueous compatibility .

Synthetic Complexity:

  • This compound’s synthesis requires precise palladium catalysis, whereas nickel-catalyzed routes for dichloro-substituted analogs may introduce impurities, affecting yield .

Biological Performance: this compound’s BBB permeability and lack of CYP inhibition distinguish it from analogs like (3-Bromo-5-chlorophenyl)boronic acid, which may exhibit higher metabolic clearance due to unoptimized substituent positioning .

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